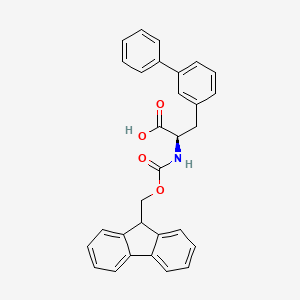Fmoc-D-Phe(2-phenyl)-OH
CAS No.:
Cat. No.: VC13748881
Molecular Formula: C30H25NO4
Molecular Weight: 463.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C30H25NO4 |
|---|---|
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1 |
| Standard InChI Key | YOUSZFJTJZGJIK-MUUNZHRXSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Features
Fmoc-D-Phe(2-F)-OH is characterized by the following properties:
Molecular Formula and Weight
Stereochemical Configuration
-
The D-configuration at the α-carbon ensures compatibility with reverse-turn structures in peptides, influencing conformational stability .
-
The 2-fluoro substitution on the phenyl ring enhances electronic interactions, such as π-stacking, critical for self-assembly and hydrogel formation .
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.78–7.14 (13H, m, aromatic protons), 5.18 (1H, d, J = 8.2 Hz, Fmoc CH), 3.20–3.14 (2H, m, CH₂) .
-
FTIR: Peaks at 1705 cm⁻¹ (C=O stretch) and 1536 cm⁻¹ (amide II) confirm the Fmoc and peptide backbone structures .
Synthesis and Purification
Synthetic Route
Fmoc-D-Phe(2-F)-OH is synthesized via a two-step process:
-
Fmoc Protection:
-
Fluorination:
Physicochemical Properties
Solubility and Stability
Self-Assembly and Hydrogel Formation
-
Mechanism: The fluorine atom promotes hydrophobic and π-π interactions, enabling nanofiber formation (diameter: 10–50 nm) .
-
Applications:
Applications in Peptide Synthesis
Role in SPPS
-
Fmoc Deprotection: Removed under mild basic conditions (20% piperidine/DMF), preserving acid-sensitive side chains .
-
Coupling Efficiency: Activators like HBTU/HOBt achieve >95% coupling yields in automated synthesizers .
Pharmacological Modifications
-
Bioavailability: Fluorination reduces metabolic degradation, enhancing peptide half-life .
-
Case Study: Fmoc-D-Phe(2-CF₃)-OH (a related analog) improves binding affinity to opioid receptors by 15-fold compared to non-fluorinated analogs .
Comparative Analysis of Fluorinated Analogs
| Property | Fmoc-D-Phe(2-F)-OH | Fmoc-D-Phe(2-CF₃)-OH | Fmoc-D-Phe-OH |
|---|---|---|---|
| Molecular Weight | 405.42 | 455.40 | 387.43 |
| Solubility (DMSO) | 246.66 mM | 180.50 mM | 300.20 mM |
| Hydrogel Strength | Moderate | High | Low |
| Metabolic Stability | +++ | ++++ | ++ |
Table 1: Key properties of fluorinated Fmoc-D-Phe derivatives .
Challenges and Future Directions
-
Stereochemical Purity: Scalable asymmetric synthesis remains costly, necessitating improved catalytic methods .
-
Toxicity: Fluorinated peptides require rigorous in vivo safety profiling due to potential bioaccumulation .
-
Emerging Applications: Integration into photodynamic therapy (PDT) agents and conductive biomaterials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume